(s)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride
Description
(S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic inden scaffold substituted with methoxy groups at the 4- and 5-positions. The stereochemistry at the 1-position (S-configuration) and the electron-donating methoxy substituents distinguish it from related compounds. The compound’s applications remain speculative but may align with CNS-targeting ligands, given structural similarities to compounds in pharmacological studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-4,5-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12;/h4,6,9H,3,5,12H2,1-2H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNRJPIDGDEFED-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(CC2)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@H](CC2)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Indene Core: The initial step involves the formation of the indene core through a cyclization reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(s)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-4,5-Dimethoxy-2,3-dihydro-1h-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Methoxy-Substituted Analogs
- (R)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride : The R-enantiomer of the target compound, differing only in stereochemistry. It is commercially available at high prices (e.g., €1,542/25 mg), suggesting challenging synthesis or niche applications .
- (1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride : Features a single methoxy group at the 4-position. Lower molecular weight (199.68 g/mol) and reduced steric bulk compared to the dimethoxy target .
Halogen-Substituted Analogs
- 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine (CAS 67236-34-4) : Electron-withdrawing chloro groups replace methoxy, likely altering solubility and receptor interactions. Molecular weight: 206.09 g/mol .
Alkyl-Substituted Analogs
Stereochemical Comparisons
- (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 32457-23-1): The unsubstituted S-enantiomer serves as a foundational structure.
- (S)-5-Ethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride : Ethoxy substitution at the 5-position introduces longer alkoxy chains, increasing lipophilicity (MW: 213.71 g/mol) compared to methoxy derivatives .
Positional Isomerism
- 4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride : The amine group at the 2-position (vs. 1-position in the target) alters the molecule’s geometry and hydrogen-bonding capacity. Priced at ~€1,542/25 mg, similar to the R-enantiomer of the target compound .
- 1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride : A branched ethylamine side chain at the 5-position (MW: 197.71 g/mol) introduces conformational flexibility absent in the rigid bicyclic target .
Data Tables
Table 1: Key Structural and Commercial Attributes
*Estimated based on molecular formula.
Table 2: Stereochemical and Functional Group Impact
*Theoretical values based on substituent contributions.
Biological Activity
(s)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound characterized by its unique dihydroindenamine core and methoxy substituents. This compound has garnered interest in both organic chemistry and pharmacology due to its potential biological activities, including effects on various biochemical pathways.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClN2O2. The compound features a stereocenter at the nitrogen atom, which contributes to its biological activity. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Biological Activity
Mechanism of Action
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as receptors and enzymes. Preliminary studies suggest that the compound may act as an agonist or antagonist, influencing signaling pathways related to neurotransmission and other physiological processes. Detailed mechanistic studies are needed to elucidate the exact pathways involved.
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Neuroprotective Effects : Potential modulation of neurotransmitter systems.
- Antimicrobial Activity : Preliminary findings suggest activity against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings:
Antimicrobial Activity
A study examining various alkaloids reported that similar compounds demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC against S. aureus (mg/mL) | MIC against E. coli (mg/mL) |
|---|---|---|
| Compound A | 0.0039 | 0.025 |
| Compound B | 0.0195 | 0.0048 |
Neuropharmacological Studies
Research focusing on similar dihydroindenamine derivatives has indicated potential neuroprotective effects through modulation of dopamine receptor activity. These findings suggest that this compound may be investigated further for therapeutic applications in neurodegenerative diseases.
Comparison with Related Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structure Characteristics | Key Biological Activity |
|---|---|---|
| 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amines | Lacks hydrochloride salt | Moderate antimicrobial |
| 4,5-Dimethoxy-indanones | Ketone analog | Varying reactivity |
Q & A
Q. How does the hydrochloride salt form influence the solubility and stability of (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine in aqueous solutions?
The hydrochloride salt enhances water solubility by introducing ionic character, facilitating its use in biological assays. Stability is improved due to reduced hygroscopicity and degradation susceptibility compared to the free base. For example, similar indenamine hydrochloride derivatives show increased solubility in polar solvents like water or ethanol, critical for in vitro studies .
Q. What are the critical parameters to optimize in the multi-step synthesis of (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride?
Key parameters include:
- Temperature control : Exothermic reactions may require cooling to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Catalysts : Palladium or copper catalysts aid in coupling reactions for methoxy group introduction.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Monitoring via HPLC or NMR at each step is recommended to validate intermediate purity .
Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of this compound?
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) to resolve enantiomers.
- Polarimetry : Measures optical rotation to confirm the (S)-configuration.
- NMR spectroscopy : Assigns stereochemistry via NOE experiments or chiral shift reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Contradictions may arise from:
- Enantiomeric impurities : Even minor (R)-enantiomer contamination can alter activity. Validate purity using chiral methods .
- Assay conditions : Variability in cell lines, pH, or solvent (e.g., DMSO concentration) affects results. Standardize protocols across replicates.
- Metabolic stability : Differences in liver microsome assays (e.g., human vs. rodent) impact metabolite profiles .
Q. What methodologies are recommended for enantioselective synthesis of this compound with high optical purity?
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium to induce stereochemistry during methoxy group addition.
- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers.
- Chiral resolving agents : Tartaric acid derivatives form diastereomeric salts for crystallization-based separation .
Q. How do structural modifications at the 4- and 5-positions of the inden-1-amine scaffold affect interactions with biological targets?
- Methoxy groups : Enhance electron density and hydrogen-bonding capacity, potentially increasing affinity for serotonin receptors.
- Steric effects : Bulky substituents at these positions may reduce binding to sterically constrained targets.
- Comparative studies : Replace methoxy with methyl or fluoro groups to assess pharmacokinetic trade-offs (Table 1) .
Methodological Considerations
- Contradiction Analysis : Always cross-validate biological data using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Chiral Integrity : Store hydrochloride salts under inert conditions to prevent racemization .
- Safety Protocols : Use fume hoods and PPE when handling hydrochloride salts to mitigate inhalation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
